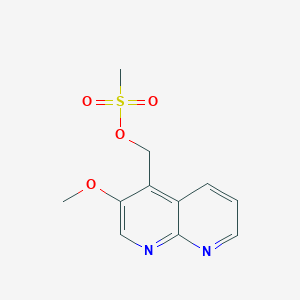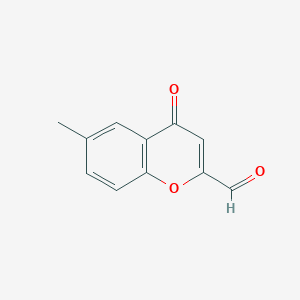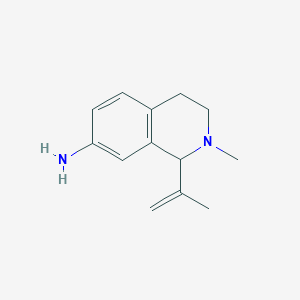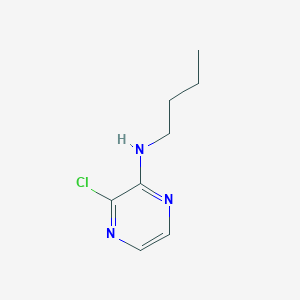
N-butyl-3-chloropyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3-chloropyrazin-2-amine: is an organic compound belonging to the class of aminopyrazines. These compounds are characterized by an amino group attached to a pyrazine ring. The presence of a butyl group and a chlorine atom on the pyrazine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chloropyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically involves the coupling of a boronic acid derivative with a halogenated pyrazine compound under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: N-butyl-3-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as pyrazine N-oxides or reduced amines.
Aplicaciones Científicas De Investigación
Chemistry: N-butyl-3-chloropyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of inhibitors for specific enzymes and receptors, such as protein tyrosine phosphatases, which are involved in various cellular processes .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of N-butyl-3-chloropyrazin-2-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of protein tyrosine phosphatases by binding to their active sites. This inhibition can affect cellular signaling pathways, leading to changes in cell proliferation, migration, and metabolism .
Comparación Con Compuestos Similares
2-Amino-6-chloropyrazine: Another aminopyrazine with similar reactivity but different substitution patterns.
3-Chloropyrazin-2-amine: A closely related compound with a similar structure but lacking the butyl group.
Uniqueness: N-butyl-3-chloropyrazin-2-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature allows for the exploration of different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
N-butyl-3-chloropyrazin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-11-8-7(9)10-5-6-12-8/h5-6H,2-4H2,1H3,(H,11,12) |
Clave InChI |
WIFRRANCTYSRGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



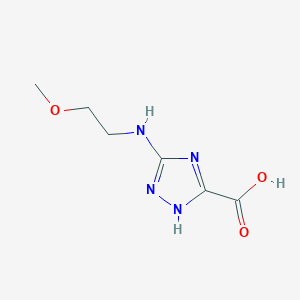
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
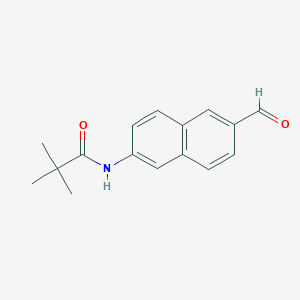
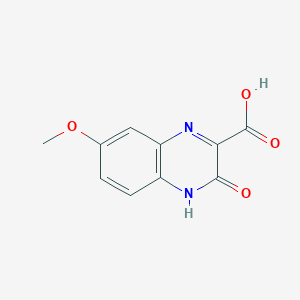
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
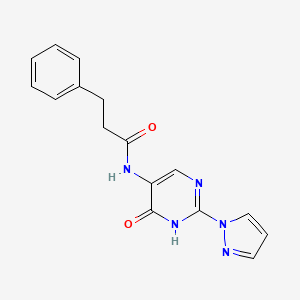
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
